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molecular formula C7H6O2S B8578145 3-methyl-4H-thieno[2,3-c]furan-6-one

3-methyl-4H-thieno[2,3-c]furan-6-one

Cat. No. B8578145
M. Wt: 154.19 g/mol
InChI Key: WETTXCBIHYKVBA-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

In a 50 mL round bottom flask, 3-(Hydroxymethyl)-4-methylthiophene-2-carboxylic acid (440 mg, 2.56 mmol, 1.0 eq) was suspended in dichloromethane (5 mL). To above mixture was added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (735 mg, 3.83 mmol, 1.5 eq). The reaction was stirred at r.t. for 18 hr, washed with brine and water. The organic phase was dried over MgSO4, filtered and concentrated. LC-MS (IE, m/z): 155.1 [M+1]+; 1H NMR (500 MHz, CDCl3, δ in ppm): 7.44 (1H, s), 5.14 (2H, s), 2.24 (3H, s);
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
735 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:7]([CH3:8])=[CH:6][S:5][C:4]=1[C:9]([OH:11])=[O:10].Cl.CN(C)CCCN=C=NCC>ClCCl>[CH3:8][C:7]1[C:3]2[CH2:2][O:11][C:9](=[O:10])[C:4]=2[S:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
OCC1=C(SC=C1C)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
735 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at r.t. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC1=CSC=2C(OCC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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